molecular formula C19H15BrO4 B11152262 7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11152262
M. Wt: 387.2 g/mol
InChI Key: AHZSOPZXTLMNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a dimethyl chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylacetic acid and 4,8-dimethyl-2H-chromen-2-one.

    Esterification: The 4-bromophenylacetic acid is esterified with an appropriate alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid to form the corresponding ester.

    Condensation Reaction: The ester is then subjected to a condensation reaction with 4,8-dimethyl-2H-chromen-2-one in the presence of a base, such as sodium ethoxide, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the oxoethoxy linkage.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Scientific Research Applications

7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and the chromen-2-one core play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C19H15BrO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3

InChI Key

AHZSOPZXTLMNQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.